N-Fmoc-Freidinger's lactam
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-Freidinger’s lactam can be synthesized through a series of chemical reactions involving the cyclization of amino acids. One common method involves the use of a methionine sulfonium salt to induce cyclization, resulting in the formation of the lactam ring . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N-Fmoc-Freidinger’s lactam involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process often includes multiple purification steps, such as chromatography, to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-Freidinger’s lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Fmoc-Freidinger’s lactam can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions are usually conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Fmoc-Freidinger’s lactam, which can be used in further chemical synthesis or as intermediates in the production of more complex molecules .
Scientific Research Applications
N-Fmoc-Freidinger’s lactam has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-Freidinger’s lactam involves its ability to mimic the structure of natural peptides. By adopting a similar conformation, it can interact with biological targets, such as enzymes and receptors, in a manner similar to natural peptides. This allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Beta-lactams: A class of antibiotics that includes penicillins and cephalosporins, which also contain a lactam ring.
Gamma-lactams: Compounds with a five-membered lactam ring, used in various pharmaceutical applications.
Delta-lactams: Six-membered lactam rings, often found in natural products and synthetic drugs.
Uniqueness
N-Fmoc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and resistance to enzymatic degradation compared to other lactams. This makes it particularly valuable in peptide synthesis and drug development .
Biological Activity
N-Fmoc-Freidinger's lactam is a synthetic compound derived from the Freidinger lactam family, notable for its unique lactam structure and significant biological activities. This article explores its biological activity, synthesis methods, and applications in biochemical research and drug development.
Chemical Structure and Properties
This compound, with the molecular formula C24H26N2O5 and a molecular weight of 422.47 g/mol, features a 2-oxazolidinone ring that contributes to its conformational rigidity. This structure allows it to effectively mimic natural dipeptides, influencing various enzyme activities and cellular processes .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Interaction : The compound interacts with enzymes such as proteases and peptidases, modulating their activity. This interaction is crucial for understanding biochemical pathways and developing therapeutic agents.
- Cellular Functions : It has been shown to affect cellular functions, including cytokine expression and cell signaling pathways. For instance, studies have indicated that lactam analogs can inhibit IL-1β-induced phosphorylation of kinases in mouse macrophage cell lines, highlighting its potential in inflammatory responses .
- Potential Therapeutic Applications : Due to its ability to mimic dipeptides, this compound is being explored for applications in drug discovery, particularly in developing novel therapeutic agents targeting specific biological pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which allow for flexibility in designing derivatives tailored for specific research applications. Common methods include:
- Fmoc-based Solid Phase Synthesis : This method allows for the efficient assembly of peptide chains incorporating the lactam structure.
- Microwave Irradiation Techniques : Recent advancements have introduced microwave-assisted synthesis as a rapid and efficient approach to produce Freidinger lactams .
- Reformatsky-type Reactions : Utilizing activated α-amino acids leads to the formation of γ-lactams through sequential reactions that enhance yield and purity .
Case Studies
Several studies have investigated the biological activity of this compound and its analogs:
- Anti-inflammatory Effects : A study demonstrated that specific analogs could inhibit pro-inflammatory cytokines in macrophage models, suggesting a role in managing inflammatory diseases .
- Anticancer Properties : Research into γ-lactams has shown they possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Peptide Mimicry : The ability of this compound to mimic natural peptides has been leveraged in designing peptidomimetics that exhibit enhanced stability and bioactivity compared to their natural counterparts .
Comparative Analysis
To highlight the uniqueness of this compound, the following table compares it with other related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Fmoc-Freidinger’s Lactam | Lactam | Mimics dipeptides; significant enzyme interaction |
Freidinger Lactams | β-Lactams | Foundational structure for various analogs |
β-Amino Acids | Amino Acid Derivatives | Essential for peptide bond formation |
Cyclic Dipeptides | Cyclic Peptides | Mimic natural peptides with enhanced stability |
Properties
CAS No. |
957507-85-6 |
---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29) |
InChI Key |
PEMHOAIHPQJNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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